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molecular formula C11H10ClNO2 B8581119 4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

4-(2-Oxopyrrolidin-1-yl)benzoyl chloride

Cat. No. B8581119
M. Wt: 223.65 g/mol
InChI Key: OQVPRYZJDBDAOD-UHFFFAOYSA-N
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Patent
US08362004B2

Procedure details

To a suspension of 4-(2-oxopyrrolidin-1-yl)benzoic acid (19.94 mg, 0.097 mmol) in DCM (5 ml) was added oxalyl chloride (2M solution in DCM, 0.058 ml, 0.117 mmol) and 2 drops of DMF. The resulting mixture was stirred at r.t for 1 hr., then concentrated in vacuo. The residue (off white solid) was used in subsequent reactions without further purification.
Quantity
19.94 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.058 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:15]=[CH:14][C:10]([C:11](O)=[O:12])=[CH:9][CH:8]=1.C(Cl)(=O)C([Cl:19])=O>C(Cl)Cl.CN(C=O)C>[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[C:7]1[CH:15]=[CH:14][C:10]([C:11]([Cl:19])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
19.94 mg
Type
reactant
Smiles
O=C1N(CCC1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.058 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at r.t for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
, then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue (off white solid) was used in subsequent reactions without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1N(CCC1)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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